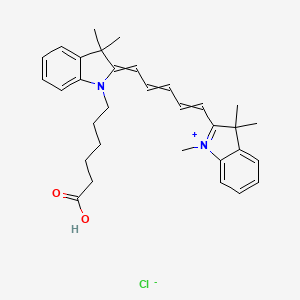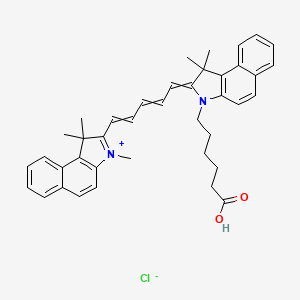
L-Cystine S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cystine S is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is the oxidized dimer form of L-cysteine, formed by the linkage of two cysteine molecules through a disulfide bond. This compound is essential for the stability and structure of many proteins and enzymes, and it is involved in the synthesis of glutathione, a powerful antioxidant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Cystine S can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH and temperature to ensure the efficient formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound often involves the extraction from protein hydrolysates, such as keratin from animal hair or feathers. The process includes hydrolyzing the protein source with hydrochloric acid, followed by purification and crystallization of the this compound. Alternatively, biotechnological methods using microbial fermentation have been developed to produce this compound more sustainably.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cystine S undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfinic or sulfonic acids.
Reduction: It can be reduced back to L-cysteine using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: The thiol group in L-cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH, temperature, and aqueous solutions.
Major Products
Oxidation: Sulfinic or sulfonic acids.
Reduction: L-cysteine.
Substitution: Various substituted cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Cystine S has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sulfur-containing compounds.
Biology: Plays a role in protein folding and stability, and is involved in cellular redox reactions.
Medicine: Used in the treatment of cystinuria, a genetic disorder that leads to the formation of cystine stones in the kidneys. It is also used in formulations for wound healing and skin care.
Industry: Employed in the food industry as a dough conditioner and in the production of flavors. It is also used in the cosmetic industry for hair and skin care products.
Wirkmechanismus
L-Cystine S exerts its effects primarily through its role in the formation of disulfide bonds, which are crucial for the stability and function of many proteins and enzymes. It also serves as a precursor for glutathione synthesis, which is vital for cellular antioxidant defense. The molecular targets include various enzymes and structural proteins that require disulfide bonds for their activity and stability.
Vergleich Mit ähnlichen Verbindungen
L-Cystine S is unique due to its disulfide bond, which distinguishes it from other sulfur-containing amino acids like methionine and homocysteine. Similar compounds include:
L-Cysteine: The reduced form of this compound, involved in similar biochemical processes but lacks the disulfide bond.
Methionine: Another sulfur-containing amino acid, but it does not form disulfide bonds.
Homocysteine: An intermediate in the methionine cycle, can form disulfide bonds but has different biological roles.
This compound stands out due to its specific role in protein stability and its involvement in the synthesis of glutathione, making it a critical compound in both biological and industrial applications.
Eigenschaften
Molekularformel |
C6H12N2O6S2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/m1/s1 |
InChI-Schlüssel |
RXQXJZDPDXVIEN-DMTCNVIQSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)SS(=O)(=O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)



![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)

![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
